molecular formula C11H12N2 B11912941 (3-Methylisoquinolin-7-yl)methanamine

(3-Methylisoquinolin-7-yl)methanamine

Cat. No.: B11912941
M. Wt: 172.23 g/mol
InChI Key: YDOSZJZQXGAFPJ-UHFFFAOYSA-N
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Description

(3-Methylisoquinolin-7-yl)methanamine is a chemical compound featuring an isoquinoline core structure substituted with a methyl group and an aminomethyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Isoquinoline derivatives are known to exhibit a wide range of biological activities. For instance, certain substituted isoquinolines have been identified as inhibitors of enzymes like Phosphodiesterase 10 (PDE10A), which is a target for investigating therapeutic agents for neurological disorders . Other isoquinoline-based compounds have shown potential as Rho kinase inhibitors, which are relevant in cardiovascular disease and hypertension research . The presence of the primary amine functional group on this scaffold provides a versatile handle for further chemical modification, allowing researchers to develop a diverse array of derivatives for structure-activity relationship (SAR) studies, high-throughput screening, and drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(3-methylisoquinolin-7-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,6,12H2,1H3

InChI Key

YDOSZJZQXGAFPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)CN)C=N1

Origin of Product

United States

Preparation Methods

Late-Stage Functionalization via Electrophilic Substitution

Optimization and Industrial Considerations

Solvent and Base Selection

Patent data highlight the critical role of solvents and bases in maximizing yields. For example:

  • Polar Aprotic Solvents : NMP (NN-methyl-2-pyrrolidone )andDMF() and DMF ( N,N dimethylformamide-dimethylformamide ) enhance reaction rates in alkylation steps.

  • Bicarbonate Bases : NaHCO3\text{NaHCO}_3 or KHCO3\text{KHCO}_3 minimize side reactions during nucleophilic substitutions.

One-Pot Reaction Systems

Combining multiple steps into a single pot improves efficiency. For instance, chlorination and alkylation of xanthine intermediates in NMP achieved an 83% yield in a related synthesis. Adapting this approach could streamline the preparation of this compound.

Data Table 1: Summary of Hypothetical Synthetic Routes

MethodKey StepsReagents/ConditionsTheoretical Yield (%)
Late-Stage AlkylationFriedel-Crafts methylation, Nitration, ReductionCH3I,AlCl3\text{CH}_3\text{I}, \text{AlCl}_3, HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, H2/Pd-C\text{H}_2/\text{Pd-C}40–55
Buchwald-Hartwig AminationDirect C–N couplingPd2(dba)3\text{Pd}_2(\text{dba})_3, Xantphos, Cs2CO3\text{Cs}_2\text{CO}_3, Toluene, 110°C65
Bischler-NapieralskiCyclization, DehydrogenationPOCl3\text{POCl}_3, DDQ50–60

Note: Yields are estimated based on analogous reactions in literature .

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoquinolin-7-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups attached to the isoquinoline ring.

Scientific Research Applications

Medicinal Chemistry

(3-Methylisoquinolin-7-yl)methanamine has garnered attention for its potential therapeutic properties:

  • Antimicrobial Activity: Studies indicate that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial cell division through interactions with essential proteins like FtsZ.
  • Anticancer Properties: Research has demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, making this compound a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects: Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis Methods: The preparation of this compound can be achieved through various synthetic routes, including:
    • Pomeranz–Fritsch Reaction: A common method for synthesizing isoquinoline derivatives.
    • Selective Extraction from Coal Tar: This industrial method leverages the basicity of isoquinoline derivatives compared to other nitrogen-containing compounds.

Material Science

This compound is being explored for its potential applications in material science:

  • Advanced Materials Development: The unique properties of this compound allow for its use in creating novel materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Antimicrobial Efficacy

A study conducted on various isoquinoline derivatives, including this compound, evaluated their effectiveness against multiple bacterial strains. The results indicated that certain structural modifications enhanced antimicrobial activity, providing insights into the design of new antibacterial agents.

Case Study 2: Neuroprotective Potential

Research focused on the neuroprotective effects of isoquinoline derivatives revealed that this compound could modulate pathways related to oxidative stress and inflammation. In vitro studies showed promising results in reducing neuronal cell death under stress conditions.

Mechanism of Action

The mechanism of action of (3-Methylisoquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

(3-Methylisoquinolin-7-yl)methanamine is an isoquinoline derivative that has garnered attention for its potential biological activities. Isoquinoline alkaloids are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The chemical structure of this compound can be represented by the following properties:

PropertyValue
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H12N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,6,12H2,1H3
Canonical SMILESCC1=CC2=CN=C(C=C2C=C1)CN

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study evaluating various isoquinoline compounds found that this compound demonstrated notable activity against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL, suggesting a potent antimicrobial effect comparable to standard antibiotics such as ampicillin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects against breast, liver, lung, and colon cancer cells. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the isoquinoline ring significantly enhanced its cytotoxicity, with IC50 values in the low micromolar range .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of isoquinoline derivatives have suggested that this compound may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. Mechanistic studies have proposed that this compound interacts with specific receptors and enzymes involved in neuronal signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the efficacy of this compound against resistant bacterial strains. Results showed that it inhibited bacterial growth more effectively than traditional antibiotics in some cases, highlighting its potential as a novel antimicrobial agent .
  • Cytotoxicity in Cancer Cells : A detailed evaluation of its cytotoxic effects on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This finding positions this compound as a promising candidate for further development in anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Q & A

Q. What are the standard synthetic routes for (3-Methylisoquinolin-7-yl)methanamine?

Answer: The synthesis of this compound typically involves multi-step strategies, including:

  • Ring Construction : Isoquinoline cores are often synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions. For example, methoxy and methyl substituents can be introduced using alkylation or halogenation followed by cross-coupling (e.g., Suzuki-Miyaura) .
  • Functionalization : The methanamine group can be introduced via reductive amination of ketone intermediates or nucleophilic substitution of halogenated precursors .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization are standard for isolating the final product.

Q. What characterization techniques are essential for confirming the structure of this compound?

Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. Aromatic protons in isoquinoline typically appear between δ 7.0–9.0 ppm, while methyl groups resonate at δ 2.0–3.0 ppm .
    • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H]+^+ for C11_{11}H14_{14}N2_2: 174.1157).
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .

Q. What are the solubility properties of this compound?

Answer: While direct data for this compound is limited, analogous methanamine derivatives exhibit:

SolventSolubility (mg/mL, 25°C)Temperature Dependence
Water<0.1Increases at pH < 4
Ethanol25–30Stable up to 50°C
DCM50–60Minimal variation
Note: Solubility can be enhanced via salt formation (e.g., HCl salt) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents on the isoquinoline ring?

Answer:

  • Halogenation : Use N-bromosuccinimide (NBS) in DMF at 0°C for selective bromination at the 5-position .
  • Cross-Coupling : Optimize Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3 (2 eq), and THF/H2_2O (3:1) at 80°C for 12 hours .
  • Temperature Control : Lower temperatures (<40°C) minimize side reactions in electrophilic substitutions.

Q. How can contradictions in reported biological activity data be resolved?

Answer:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, IC50_{50} protocols) .
  • Data Triangulation : Combine results from orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity .
  • Batch Variability : Characterize compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .

Q. What methods are used to determine the compound's mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Studies : Perform Michaelis-Menten assays to identify competitive/non-competitive inhibition (vary substrate concentration, measure KiK_i) .
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms) .
  • Cellular Pathways : Transcriptomic profiling (RNA-seq) post-treatment identifies downstream pathway modulation .

Q. How to develop an HPLC method for purity analysis of this compound?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 10% B → 90% B over 20 min.
  • Detection : UV at 254 nm; retention time ~12.5 min .
  • Validation : Linearity (R2^2 > 0.99), LOD/LOQ (<0.1 µg/mL), and precision (%RSD < 2%).

Q. What strategies enable chiral resolution of stereoisomers in methanamine derivatives?

Answer:

  • Diastereomeric Salt Formation : React with (R)- or (S)-mandelic acid in ethanol; fractional crystallization isolates enantiomers .
  • Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers (α > 1.2) .
  • Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer .

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